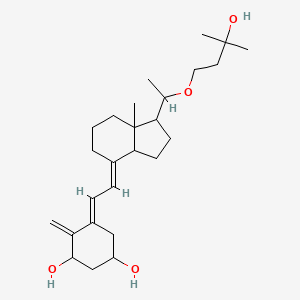![molecular formula C23H28N2O6 B12097114 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Leu-OH, also known as N-Cbz-L-tyrosyl-L-leucine, is a dipeptide composed of tyrosine and leucine. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The presence of the benzyloxycarbonyl (Cbz) protecting group on the tyrosine residue makes it a valuable intermediate in the synthesis of more complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Leu-OH typically involves the coupling of N-Cbz-L-tyrosine with L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
In industrial settings, the synthesis of Z-Tyr-Leu-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of deprotection and coupling. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones or other oxidized derivatives.
Reduction: The reduction of the Cbz protecting group can be achieved using hydrogenation or other reducing agents.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) can be used for the selective oxidation of the tyrosine residue .
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for removing the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) and other strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction of the Cbz group results in the free amine form of the peptide.
Aplicaciones Científicas De Investigación
Z-Tyr-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex peptides and proteins. Its well-defined structure makes it a valuable tool for studying peptide chemistry and developing new synthetic methods.
Biology: Z-Tyr-Leu-OH is used in the study of protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the role of specific amino acid residues in biological processes.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to mimic natural peptides makes it a valuable tool for drug discovery and development.
Industry: Z-Tyr-Leu-OH is used in the production of peptide-based materials and biomolecules. .
Mecanismo De Acción
The mechanism of action of Z-Tyr-Leu-OH is primarily related to its ability to interact with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the peptide. These interactions enable Z-Tyr-Leu-OH to bind to specific proteins and enzymes, modulating their activity and function. The Cbz protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Z-Leu-Tyr-OH: This compound is similar to Z-Tyr-Leu-OH but with the positions of tyrosine and leucine reversed. It has similar applications in peptide synthesis and research.
Z-Tyr-Ala-OH: This dipeptide contains alanine instead of leucine and is used in similar research and synthetic applications.
Z-Tyr-Phe-OH: This compound contains phenylalanine instead of leucine and is used in the study of aromatic interactions in peptides.
Uniqueness
Z-Tyr-Leu-OH is unique due to the specific combination of tyrosine and leucine residues, which provides a distinct set of chemical and biological properties. The presence of the Cbz protecting group further enhances its utility in synthetic applications, making it a valuable tool for researchers and chemists .
Propiedades
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJNVXDTHBDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)

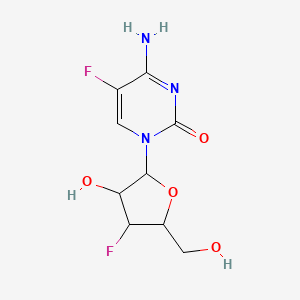

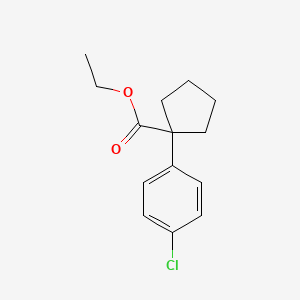


![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)
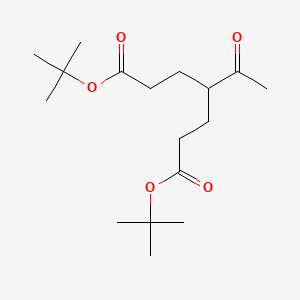
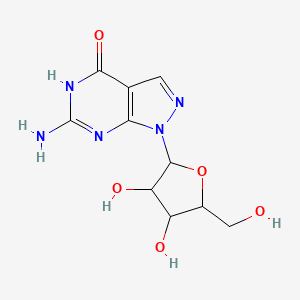
![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)
